2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that features a benzo[d]thiazole core, which is known for its electron-accepting properties
Preparation Methods
The synthesis of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. The preparation starts with the synthesis of the benzo[d]thiazole core, followed by the introduction of the dimethyl and methylamino groups. The final step involves the acylation with 5-methylisoxazole. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: In the field of organic electronics, it is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with various molecular targets. In medicinal applications, it can intercalate into DNA, disrupting the replication process and leading to cell death. It can also bind to proteins, altering their function and leading to therapeutic effects. The pathways involved often include the inhibition of key enzymes and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives, such as 4,7-diphenylbenzo[c][1,2,5]thiadiazole and 4,7-dithien-2-yl-2,1,3-benzothiadiazole. Compared to these compounds, 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in materials science for its optoelectronic properties.
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-9-5-6-10(2)15-14(9)18-16(23-15)20(4)8-13(21)17-12-7-11(3)22-19-12/h5-7H,8H2,1-4H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYLZLQBYPBACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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